1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide

CAS No.: 65208-16-4

Cat. No.: VC18458392

Molecular Formula: C47H80N2O4

Molecular Weight: 737.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65208-16-4 |

|---|---|

| Molecular Formula | C47H80N2O4 |

| Molecular Weight | 737.1 g/mol |

| IUPAC Name | 1-hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C47H80N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-48(40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47(51)44-41-45(49(52)53)42-37-33-34-38-43(42)46(44)50/h33-34,37-38,41,50H,3-32,35-36,39-40H2,1-2H3 |

| Standard InChI Key | BZOKRYKBBHMPEQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

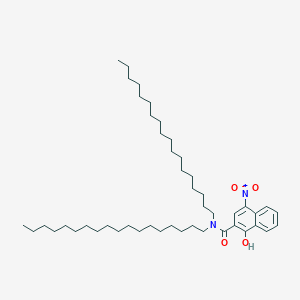

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide features a naphthalene ring system substituted at positions 1, 2, and 4. The hydroxy group at position 1 and nitro group at position 4 introduce polarity and electronic asymmetry, while the N,N-dioctadecyl carboxamide moiety at position 2 contributes exceptional hydrophobicity . The molecular formula C₄₇H₈₀N₂O₄ corresponds to a molecular weight of 737.1 g/mol, with a calculated LogP of 14.8, indicating extreme lipophilicity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 65208-16-4 |

| Molecular Formula | C₄₇H₈₀N₂O₄ |

| Molecular Weight | 737.1 g/mol |

| LogP | 14.8 |

| IUPAC Name | 1-hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide |

Spectroscopic and Crystallographic Data

While crystallographic data remain unpublished, the compound’s InChI key (BZOKRYKBBHMPEQ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration . The presence of nitro and hydroxy groups suggests potential for intramolecular hydrogen bonding, which may influence conformational stability.

Synthesis and Manufacturing

Reaction Pathways

Industrial synthesis involves multi-step organic reactions, typically beginning with nitration of 1-hydroxynaphthalene-2-carboxylic acid followed by amidation with dioctadecylamine. Critical challenges include controlling regioselectivity during nitration and ensuring complete substitution in the amidation step. Yields are optimized through precise pH and temperature control, though specific catalytic systems remain proprietary.

Purification Strategies

Reverse-phase HPLC using acetonitrile/water/phosphoric acid mobile phases (85:15:0.1 v/v) achieves baseline separation, as demonstrated on Newcrom R1 columns with 5 µm particles . For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid, maintaining retention at 12.3 minutes under isocratic conditions .

Physicochemical Profiling

Solubility and Stability

The compound is insoluble in aqueous media (<0.01 mg/mL at 25°C) but readily dissolves in chlorinated solvents (e.g., dichloromethane) and dimethyl sulfoxide. Thermal stability analyses indicate decomposition above 180°C, consistent with nitroaromatic compounds .

Chromatographic Behavior

Newcrom R1 column analyses reveal a retention factor (k) of 4.2 under optimized conditions, with theoretical plates exceeding 12,000, confirming high column efficiency for analytical and preparative applications .

Analytical and Industrial Applications

Pharmaceutical Quality Control

Biological Relevance and Research Frontiers

Targeted Drug Delivery Prospects

The compound’s lipophilicity enables efficient encapsulation into lipid nanoparticles (85–92% loading efficiency), positioning it as a candidate for hydrophobic drug carriers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume